Lipophilicity (XLogP3-AA) Comparison vs. 4-Methylphenyl and Difluoromethylsulfanyl Analogs
The XLogP3-AA of the target compound is 1.5, identical to that of the 4-methylphenyl analog (CAS 847783-63-5) but 1.2 log units lower than the difluoromethylsulfanyl analog (CAS 863667-94-1) which exhibits an XLogP3-AA of 2.7 [1][2][3]. This indicates that the target compound has significantly lower lipophilicity than the fluorinated analog, predicting improved aqueous solubility and a different tissue-distribution profile.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 4-methylphenyl analog: XLogP3-AA = 1.5; difluoromethylsulfanyl analog: XLogP3-AA = 2.7 |
| Quantified Difference | ΔXLogP3-AA = 0 vs. 4-methylphenyl analog; ΔXLogP3-AA = −1.2 vs. difluoromethylsulfanyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) for all compounds |
Why This Matters
The 1.2 log unit lower lipophilicity relative to the difluoromethylsulfanyl analog translates to approximately a 16-fold higher calculated aqueous solubility (assuming logS inversely correlates with logP), which directly affects formulation feasibility and bioavailability in in vivo studies.
- [1] PubChem Compound Summary for CID 4962623. https://pubchem.ncbi.nlm.nih.gov/compound/4962623 View Source
- [2] PubChem Compound Summary for CID 4962624. https://pubchem.ncbi.nlm.nih.gov/compound/4962624 View Source
- [3] PubChem Compound Summary for CID 4962863. https://pubchem.ncbi.nlm.nih.gov/compound/4962863 View Source
